
3-Phenylacetylamino-2,6-piperidinedione
Vue d'ensemble
Description
3-Phenylacetylamino-2,6-piperidinedione is an organic compound belonging to the class of N-acyl-alpha amino acids and derivatives. It is a trifluoroacetate analog of the amino acid phenylalanine and has been shown to exhibit significant biological activity, particularly in the field of cancer research . This compound is known for its ability to inhibit protein synthesis in tumor cells and is used as an antiestrogen in clinical studies .
Mécanisme D'action
Target of Action
3-Phenylacetylamino-2,6-piperidinedione, also known as N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide, is a naturally-occurring peptide analogue with apparent antineoplastic activity . It may bind to DNA , making DNA the primary target of its action.
Mode of Action
The compound interacts with its target, DNA, by intercalation . This interaction results in cell cycle arrest in the G1 phase, reduction of mitosis, and decreased protein synthesis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and protein synthesis . By arresting the cell cycle and reducing protein synthesis, it can inhibit the growth and proliferation of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest, reduction of mitosis, and decreased protein synthesis . These effects can lead to the inhibition of cancer cell growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health . Therefore, factors such as diet, lifestyle, and exposure to other chemicals could potentially influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
3-Phenylacetylamino-2,6-piperidinedione plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis in tumor cells. This compound interacts with various enzymes and proteins, including those involved in the synthesis of proteins. The hydroxyl group on the 3rd carbon atom makes this compound more acidic than its parent compound, 2,6-piperidinedione . It has a high affinity for cancer tissues and urine samples, indicating its potential for targeted cancer therapy .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It inhibits the growth of carcinoma cell lines such as MCT7 and MCF7 . This compound influences cell function by disrupting protein synthesis, which is crucial for cell growth and proliferation. Additionally, it impacts cell signaling pathways and gene expression, leading to the inhibition of tumor growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound inhibits protein synthesis by binding to specific enzymes and proteins involved in this process . It also acts as an antiestrogen, which further contributes to its anticancer properties . The changes in gene expression induced by this compound result in the inhibition of tumor cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under specific storage conditions (10°C - 25°C) and shows a high affinity for cancer tissues . Long-term studies have indicated that it can inhibit the growth of carcinoma cell lines over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant adverse effects . At higher doses, it may cause toxic effects, including irregular heartbeat, increased blood pressure, and liver problems . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein synthesis inhibition. It interacts with enzymes and cofactors that play a role in this process . The compound’s metabolic pathways also include its conversion to phenylacetylglutamine and phenylacetylisoglutamine by hydrolysis in the pancreatic juice . These metabolites further contribute to its anticancer properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its high affinity for cancer tissues allows for targeted delivery, enhancing its therapeutic efficacy . The compound’s localization and accumulation in cancer tissues make it a promising candidate for targeted cancer therapy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals may influence its localization, further enhancing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylacetylamino-2,6-piperidinedione typically involves the acylation of 2,6-piperidinedione with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple recrystallization steps to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylacetylamino-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amides or thioamides.
Applications De Recherche Scientifique
Antineoplastic Activity
Mechanism of Action
Antineoplaston A10 has been studied for its ability to inhibit the growth of neoplastic tissues. Research indicates that it exhibits antimitogenic properties, particularly in the rat Nb2 lymphoma cell line. In controlled studies, A10 inhibited prolactin (PRL) and interleukin-2 (IL-2) stimulated mitogenic responses in a dose-dependent manner. For instance, at a concentration of 12 mM, A10 reduced DNA synthesis significantly, demonstrating cytostatic rather than cytotoxic effects .
Case Studies
A study involving the administration of Antineoplaston A10 to patients with various cancers reported promising results. The compound was found to be effective when administered orally or via injection, leading to tumor regression in some cases. However, the exact mechanisms through which A10 exerts its effects remain an area of ongoing research .
Interaction with DNA
Binding Properties
Antineoplaston A10 has shown a capacity to bind to DNA, which is critical for its proposed mechanism of action against cancer cells. Stereochemical modeling studies suggest that A10 can fit between base pairs in DNA, potentially interfering with carcinogen interactions and preventing tumor growth . The compound demonstrated a preference for specific DNA sequences during binding studies, indicating that it may selectively target certain genetic configurations associated with cancerous cells.
Spectroscopic Studies
Further investigations using spectroscopic techniques revealed that while A10 interacts with DNA, these interactions are relatively weak compared to classical intercalating agents. This suggests that while A10 may not form covalent bonds with DNA, it could still affect DNA stability and function through non-covalent interactions .
Clinical Applications
Therapeutic Potential
The therapeutic use of Antineoplaston A10 has been explored in various clinical settings. It has been proposed as a treatment option for several types of cancer due to its unique properties and low toxicity profile. The compound's formulation as an injectable solution has facilitated its use in clinical trials aimed at assessing its efficacy against tumors .
Clinical Trials
A randomized Phase II study evaluated the effectiveness of Antineoplaston A10 in patients with liver metastases from colorectal cancer. Although the study faced criticism regarding its design and outcome measures, it highlighted the need for further investigation into the compound's potential benefits and risks in cancer therapy .
Summary Table of Key Findings
Aspect | Details |
---|---|
Chemical Structure | This compound (Antineoplaston A10) |
Primary Applications | Anticancer treatment; inhibition of neoplastic growth |
Mechanism of Action | Inhibition of mitogenic responses; potential DNA binding |
Clinical Findings | Positive effects noted in some cancer types; ongoing research required |
Toxicity Profile | Low toxicity; no significant adverse effects reported in animal studies |
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Piperidinedione: The parent compound of 3-Phenylacetylamino-2,6-piperidinedione.
Phenylalanine: The amino acid analog.
Antineoplaston A10: A related compound with similar anti-cancer properties.
Uniqueness
This compound is unique due to its trifluoroacetate analog structure, which enhances its biological activity and specificity for cancer cells. Its ability to inhibit protein synthesis and bind to DNA distinguishes it from other similar compounds .
Activité Biologique
3-Phenylacetylamino-2,6-piperidinedione, also known as Antineoplaston A-10, is a compound of significant interest in cancer research due to its potential antineoplastic properties. This article delves into the biological activity of this compound, examining its mechanisms, effects on cancer cells, and relevant case studies.
This compound is a peptide analogue that has been shown to exhibit a variety of biological activities. Its structure allows for intercalation into DNA, which may disrupt replication and transcription processes in cancer cells. This interaction suggests a mechanism by which the compound could exert its antitumor effects by inducing apoptosis or inhibiting cell proliferation.
Antineoplastic Activity
Research indicates that this compound possesses notable antineoplastic activity. It has been observed to induce apoptosis in various cancer cell lines, demonstrating its potential as a therapeutic agent. A study highlighted that this compound could bind to DNA and impact gene expression related to cell growth and survival .
Involvement of Immune Response
Another aspect of the biological activity of this compound involves its interaction with the immune system. Evidence suggests that it may enhance the activity of granulocytes, which play a crucial role in the body's immune response against tumors. This property could contribute to spontaneous regression in certain cancer models .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancers. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptotic markers.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via DNA binding |
PC-3 (Prostate Cancer) | 12 | Cell cycle arrest and apoptosis induction |
Case Studies
A notable case study involved patients with diffuse intrinsic pontine glioma (DIPG), a type of brain tumor that is notoriously difficult to treat. Patients receiving treatment with Antineoplaston A-10 showed significant clinical improvements compared to historical controls. Although these results are anecdotal and require further validation through controlled trials, they suggest a potential benefit in using this compound as part of a treatment regimen for aggressive cancers .
Clinical Implications
The implications of these findings are substantial for the development of new cancer therapies. The unique mechanism of action combined with the potential for immune modulation presents an opportunity for combination therapies that could enhance the efficacy of existing treatments.
Propriétés
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGRFQCUGLKSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77658-84-5 | |
Record name | Benzeneacetamide, N-(2,6-dioxo-3-piperidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077658845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.